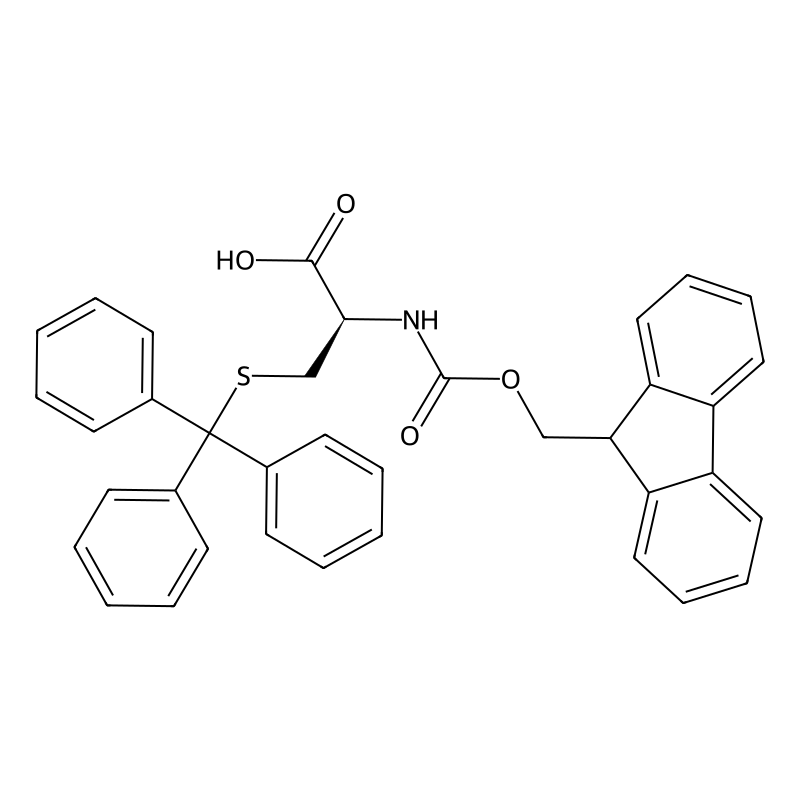

Fmoc-Cys(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Cys(Trt)-OH, also known as N-α-Fmoc-S-trityl-L-cysteine, is a specific type of protected amino acid commonly used in the field of peptide synthesis, particularly in a technique called Solid-Phase Peptide Synthesis (SPPS) [].

Role in Peptide Synthesis

Fmoc-Cys(Trt)-OH serves as a building block for the construction of peptides containing the amino acid cysteine (Cys). It features two protective groups:

- Fmoc (Fluorenylmethoxycarbonyl): This group protects the amino group (N-terminus) of the cysteine, allowing for the selective formation of peptide bonds at the desired position during the SPPS process [].

- Trt (Trityl): This group protects the thiol group (sulfhydryl group, -SH) of the cysteine, preventing unwanted side reactions during peptide synthesis [].

The specific combination of Fmoc and Trt protection makes Fmoc-Cys(Trt)-OH the standard derivative for incorporating cysteine into peptides using the Fmoc-based SPPS technique [].

Advantages of Fmoc-Cys(Trt)-OH

- High purity: Commercially available Fmoc-Cys(Trt)-OH is typically high-purity, minimizing the presence of impurities like dipeptides, free amino acids, and acetic acid, which can affect the final peptide product [].

- Selective deprotection: The Trt group can be selectively removed under specific conditions (typically using a solution of trifluoroacetic acid (TFA) with a scavenger) without affecting the Fmoc group or the peptide backbone []. This allows for the controlled formation of disulfide bonds between cysteine residues within the peptide, which play a crucial role in protein structure and function.

Applications in Research

Fmoc-Cys(Trt)-OH finds applications in various scientific research areas:

- Peptide synthesis for functional studies: Researchers can utilize Fmoc-Cys(Trt)-OH to synthesize peptides containing specific cysteine sequences relevant to their research questions. These peptides can then be used to study protein-protein interactions, enzyme activity, cellular signaling pathways, and other biological functions [].

- Development of therapeutic peptides: Fmoc-Cys(Trt)-OH can be employed in the synthesis of potential therapeutic peptides containing disulfide bridges, which can improve stability and potency compared to linear peptides.

- Production of peptide-based materials: Researchers can utilize Fmoc-Cys(Trt)-OH to create peptides with specific functionalities, such as self-assembly properties, for the development of novel biomaterials for drug delivery, tissue engineering, and other applications.

Fmoc-Cysteine(Trityl)-Hydroxyl is a protected form of the amino acid cysteine, characterized by the chemical structure N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine. This compound is crucial in peptide synthesis due to its ability to protect the thiol group of cysteine while allowing for selective reactions. The trityl group provides stability and solubility, making Fmoc-Cysteine(Trityl)-Hydroxyl a valuable building block in the synthesis of peptides and proteins .

Fmoc-Cysteine(Trityl)-Hydroxyl exhibits significant biological activity. It has been shown to possess antitumor properties, primarily by binding to serum albumin and inhibiting protein synthesis, which leads to cell death in cancerous cells . Additionally, its role in forming disulfide bonds is critical for the structural integrity of many proteins.

The synthesis of Fmoc-Cysteine(Trityl)-Hydroxyl typically involves:

- Protection of Cysteine: The thiol group of cysteine is protected using the trityl group.

- Fmoc Protection: The amino group is then protected with the Fmoc group, commonly through an acylation reaction.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for research and industrial applications .

Fmoc-Cysteine(Trityl)-Hydroxyl is widely used in:

- Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, allowing for the incorporation of cysteine into peptides.

- Drug Development: Its biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology.

- Research: Used extensively in biochemical studies to understand protein structure and function due to its ability to form disulfide bonds .

Studies on Fmoc-Cysteine(Trityl)-Hydroxyl have focused on its interactions with other biomolecules. Notably, its binding affinity with serum albumin has been explored, revealing insights into its pharmacokinetics and potential therapeutic applications. Additionally, interaction studies involving disulfide bond formation provide valuable information on protein folding and stability .

Several compounds are structurally or functionally similar to Fmoc-Cysteine(Trityl)-Hydroxyl. Here are a few notable comparisons:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Fmoc-Cysteine(Acetamidomethyl)-Hydroxyl | Another protected form of cysteine | Uses acetamidomethyl protection instead of trityl |

| Fmoc-Cysteine(t-butyl)-Hydroxyl | Similar protective strategy but with t-butyl group | Offers different solubility and stability characteristics |

| Cysteine | Unprotected form | Highly reactive thiol group; less stable than protected forms |

Fmoc-Cysteine(Trityl)-Hydroxyl stands out due to its unique combination of stability provided by the trityl group and the versatility afforded by the Fmoc protection, making it particularly useful in complex peptide synthesis .

Molecular Structure and Formula (C₃₇H₃₁NO₄S)

N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine exhibits a complex molecular architecture characterized by the molecular formula C₃₇H₃₁NO₄S [1] [4] [9]. The compound features two distinct protective groups attached to the cysteine backbone: the 9-fluorenylmethyloxycarbonyl group protecting the amino functionality and the trityl group shielding the thiol side chain [3] [4]. The molecular structure incorporates 37 carbon atoms, 31 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration [1] [9].

The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid [1] [8]. The canonical Simplified Molecular Input Line Entry System representation is OC(=O)C@HNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 [8] [9]. The International Chemical Identifier key KLBPUVPNPAJWHZ-UMSFTDKQSA-N provides a unique identifier for this specific stereoisomer [1] [8] [9].

Table 1: Structural Identifiers of N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₇H₃₁NO₄S | [1] [4] [6] [7] [9] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | [1] [8] |

| InChI Key | KLBPUVPNPAJWHZ-UMSFTDKQSA-N | [1] [8] [9] |

| CAS Registry Number | 103213-32-7 | [1] [2] [3] [4] [6] [7] [9] |

| Chemical Database Reference | MFCD00038538 | [4] [8] |

Physical Characteristics and Molecular Weight (585.7)

The molecular weight of N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine is precisely determined as 585.71 grams per mole [2] [3] [4] [6] [7] [9]. This compound presents as a white to almost white crystalline powder under standard laboratory conditions [9] [17] [22]. The melting point ranges from 170 to 173 degrees Celsius according to literature values [4] [9] [22]. The predicted boiling point extends to 763.4±60.0 degrees Celsius, though this represents a computational estimation rather than experimental determination [9] [17] [22].

The compound exhibits a predicted density of 1.270±0.06 grams per cubic centimeter [9] [17] [22]. Optical rotation measurements demonstrate a positive rotation of +16.0±2 degrees when measured at 20 degrees Celsius using the sodium D-line with a concentration of 1 percent in tetrahydrofuran [4] [9] [22]. The predicted acid dissociation constant value is 3.70±0.10, indicating moderately acidic properties [9] [17] [22]. The refractive index measures 1.18 degrees when determined with a concentration of 1 percent in tetrahydrofuran [9] [17] [22].

Table 2: Physical Properties of N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 585.71 | g/mol | [2] [3] [4] [6] [7] [9] |

| Melting Point | 170-173 | °C | [4] [9] [22] |

| Boiling Point (predicted) | 763.4±60.0 | °C | [9] [17] [22] |

| Density (predicted) | 1.270±0.06 | g/cm³ | [9] [17] [22] |

| Optical Rotation [α]₂₀/D | +16.0±2 | degrees | [4] [9] [22] |

| pKa (predicted) | 3.70±0.10 | - | [9] [17] [22] |

| Physical Form | White to almost white powder | - | [9] [17] [22] |

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for structural characterization of N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine [10] [11]. Both proton and carbon-13 nuclear magnetic resonance spectral data provide detailed information about the molecular framework and chemical environment of individual nuclei [10] [11]. The compound demonstrates suitable properties for biological nuclear magnetic resonance applications, particularly when isotopically labeled variants are employed [10].

Infrared spectroscopy utilizing attenuated total reflectance mode has been extensively employed for characterization purposes [11]. Perkin Elmer Spectrum 100 Fourier transform infrared spectrometers operating in attenuated total reflectance mode provide comprehensive vibrational spectral information [11]. Ultraviolet-visible spectroscopy plays a crucial role in monitoring deprotection reactions, with significant absorption observed at 301 nanometers [11]. This wavelength proves particularly useful for tracking the removal of protective groups during synthetic procedures [11].

Mass spectrometry provides definitive molecular weight confirmation through electrospray ionization techniques [13]. High-performance liquid chromatography coupled with ultraviolet detection enables precise purity assessment, with typical purity levels exceeding 98 to 99 percent [14] [19] [20]. Polarimetry measurements confirm enantiomeric purity through optical rotation determination [4] [9] [22].

Table 3: Spectroscopic Analysis Methods for N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine

| Technique | Application | Specific Details | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance | Structural characterization | ¹H and ¹³C NMR analysis | [10] [11] |

| Infrared Spectroscopy | Molecular fingerprinting | ATR-FTIR using Perkin Elmer Spectrum 100 | [11] |

| Ultraviolet-Visible | Deprotection monitoring | UV detection at 301 nm | [11] |

| Mass Spectrometry | Molecular weight confirmation | ESI-MS analysis | [13] |

| High-Performance Liquid Chromatography | Purity assessment | UV detection, ≥98-99% purity | [14] [19] [20] |

| Polarimetry | Enantiomeric purity | Optical rotation measurement | [4] [9] [22] |

Solubility Profile and Solvent Compatibility

N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine demonstrates complete insolubility in aqueous media [9] [17] [20]. This hydrophobic character necessitates the use of organic solvents for dissolution and handling procedures [9] [17] [22]. The compound exhibits excellent solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [9] [22]. Limited solubility occurs in dimethyl sulfoxide with concentrations not exceeding 49.7 milligrams per milliliter [24].

N,N-dimethylformamide provides clear solubility when one millimole of compound is dissolved in two milliliters of solvent [19] [20]. Ethanol requires gentle warming to achieve solubility levels of at least 7.3 milligrams per milliliter [24]. Tetrahydrofuran serves as an effective solvent for optical rotation measurements and other analytical procedures [4] [9] [22]. The extensive solubility in organic solvents facilitates various synthetic and analytical applications while the aqueous insolubility requires careful consideration during purification and handling protocols [9] [17] [20].

Table 4: Solubility Profile of N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine

| Solvent | Solubility | Specific Concentration | Reference |

|---|---|---|---|

| Water | Insoluble | - | [9] [17] [20] |

| Dimethyl Sulfoxide | Limited | <49.7 mg/mL | [24] |

| Chloroform | Soluble | - | [9] [22] |

| Dichloromethane | Soluble | - | [9] [22] |

| Ethyl Acetate | Soluble | - | [9] [22] |

| Acetone | Soluble | - | [9] [22] |

| N,N-Dimethylformamide | Clearly soluble | 1 mmol in 2 mL | [19] [20] |

| Ethanol | Soluble with warming | ≥7.3 mg/mL | [24] |

| Tetrahydrofuran | Soluble | Analytical applications | [4] [9] [22] |

Stability Parameters

Storage requirements for N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine specify refrigerated conditions between 2 and 8 degrees Celsius [4] [6] [9] [17] [19]. Optimal preservation requires cool, dry environments with protection from light exposure [6] [22]. Thermal stability extends up to the melting point range of 170 to 173 degrees Celsius, beyond which decomposition occurs [4] [9] [22]. The compound maintains full chemical stability for 48 hours at room temperature when dissolved in dimethyl sulfoxide and ethyl acetate mixtures [13].

Chemical instability manifests in N,N-dimethylformamide solutions due to 9-fluorenylmethyloxycarbonyl group degradation [13]. This instability stems from the formation of dibenzofulvene through decomposition of the protective group [13]. Light sensitivity necessitates storage in dark conditions or amber containers [22]. Moisture sensitivity requires maintenance of tightly closed containers in dry environments [22]. Extended shelf life achieves three years when stored at minus 20 degrees Celsius in powder form, while storage at 4 degrees Celsius provides two years of stability [27].

The presence of antioxidants such as dithiothreitol or diisopropylcarbodiimide effectively prevents oxidative degradation in certain solvent systems [13]. Container materials and atmospheric conditions significantly influence long-term stability, with nitrogen purging recommended for extended storage periods [27].

Table 5: Stability Parameters of N-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine

| Parameter | Specification | Additional Details | Reference |

|---|---|---|---|

| Storage Temperature | 2-8°C | Refrigerated conditions required | [4] [6] [9] [17] [19] |

| Environmental Conditions | Cool, dry, dark | Protection from light and moisture | [6] [22] |

| Thermal Stability | Up to 170-173°C | Stable to melting point | [4] [9] [22] |

| Chemical Stability (DMSO/EtOAc) | 48 hours at RT | Full stability demonstrated | [13] |

| Chemical Stability (DMF) | Unstable | Fmoc group degradation occurs | [13] |

| Light Sensitivity | Protect from light | Store in dark conditions | [22] |

| Moisture Sensitivity | Keep dry | Tightly closed containers | [22] |

| Shelf Life | 3 years (-20°C), 2 years (4°C) | Powder form | [27] |

The fluorenylmethoxycarbonyl group represents one of the most significant advances in modern peptide synthesis, providing an elegant solution for temporary N-terminal amino group protection [1]. This protecting group exhibits exceptional stability under acidic and neutral conditions while remaining highly susceptible to mild basic treatment, making it ideally suited for solid-phase peptide synthesis protocols [2] [1].

The fluorenylmethoxycarbonyl protecting group functions through a carbamate linkage, where the amino nitrogen forms a covalent bond with the carbonyl carbon of the fluorenylmethoxycarbonyl moiety [1] [3]. This arrangement creates a stable urethane structure that effectively masks the nucleophilic character of the amino group, preventing unwanted side reactions during peptide chain assembly [4]. The electron-withdrawing nature of the fluorene ring system significantly enhances the stability of this carbamate bond under acidic conditions, as the aromatic system delocalizes electron density away from the nitrogen atom [4] [5].

The mechanism of fluorenylmethoxycarbonyl protection involves nucleophilic attack by the amino group on activated fluorenylmethoxycarbonyl derivatives, typically fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide [1] [3]. The reaction proceeds through tetrahedral intermediate formation followed by elimination of the leaving group, resulting in the stable carbamate product [3]. This protection strategy ensures complete masking of amino group reactivity while maintaining the stereochemical integrity of the amino acid [6] [7].

Physical Properties and Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C₃₇H₃₁NO₄S |

| Molecular Weight (g/mol) | 585.71 |

| CAS Number | 103213-32-7 |

| Melting Point (°C) | 164-175 |

| Optical Activity [α]20/D | +16.0±2° (c = 1% in THF) |

| Storage Temperature (°C) | -20 to -15 |

| Purity (HPLC) | ≥99.0% |

| Solubility | DMSO soluble, H₂O insoluble |

The fluorenylmethoxycarbonyl group demonstrates remarkable orthogonal behavior with respect to other protecting groups commonly employed in peptide synthesis [8] [9]. This orthogonality arises from its unique base-labile character, which contrasts sharply with the acid-labile nature of most side-chain protecting groups [2] [10]. The fluorenylmethoxycarbonyl group remains completely stable under the trifluoroacetic acid conditions typically used for final deprotection and cleavage, ensuring that N-terminal deprotection can be performed selectively without affecting other protective elements [6] [11].

Trityl Group as Thiol Protection

The trityl group stands as one of the most effective and widely utilized protecting groups for thiol functionalities in cysteine residues during peptide synthesis [11] [12]. This triphenylmethyl protecting group forms a stable thioether linkage with the cysteine sulfur atom, effectively masking the highly nucleophilic and oxidation-sensitive thiol group throughout the synthesis process [13] [14].

The trityl protection mechanism operates through nucleophilic substitution of trityl chloride by the thiolate anion [15]. Under mildly basic conditions, the cysteine thiol is deprotonated to form the more nucleophilic thiolate, which then attacks the electrophilic carbon center of trityl chloride [14] [15]. This reaction proceeds via an SN1-like mechanism, where the trityl cation intermediate is stabilized by extensive resonance delocalization across the three phenyl rings [16] [17].

The molecular basis for trityl group effectiveness lies in the exceptional stability of the trityl cation formed during both protection and deprotection processes [18] [17]. The triphenylmethyl cation can delocalize its positive charge across multiple aromatic rings through resonance, creating up to nine significant resonance structures [19] [20]. This extensive charge delocalization renders the trityl cation extraordinarily stable, with some trityl salts remaining stable for months under appropriate storage conditions [17] [20].

Carbocation Stability Hierarchy

| Carbocation Type | Stability Order | Primary Stabilization | Number of Resonance Structures |

|---|---|---|---|

| Triphenylmethyl (Trityl) | 1 (Most stable) | Resonance delocalization | 9-15 |

| Tertiary alkyl | 2 | Hyperconjugation + inductive | 0 |

| Secondary alkyl | 3 | Hyperconjugation | 0 |

| Primary alkyl | 4 | Minimal stabilization | 0 |

| Benzyl | 2-3 | Resonance | 2-3 |

| Allyl | 2-3 | Resonance | 2 |

The trityl protecting group demonstrates excellent compatibility with fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols [6] [11]. Unlike some thiol protecting groups that require harsh deprotection conditions, the trityl group is cleanly removed under the standard trifluoroacetic acid cleavage conditions used in fluorenylmethoxycarbonyl chemistry [21] [11]. This compatibility eliminates the need for additional deprotection steps and minimizes the risk of side reactions or peptide degradation [12].

Research findings indicate that trityl protection significantly reduces racemization and side reactions compared to other thiol protecting groups [6] [12]. The bulky nature of the trityl group provides steric protection around the cysteine residue, preventing unwanted interactions with coupling reagents and bases [11]. Additionally, the trityl group shows excellent stability toward the repetitive piperidine treatments used for fluorenylmethoxycarbonyl deprotection, ensuring that thiol protection is maintained throughout the entire synthesis cycle [11] [12].

Orthogonality in Protection/Deprotection Scheme

Orthogonal protection represents a fundamental strategy in modern peptide synthesis, enabling the selective removal of specific protecting groups without affecting others present in the same molecule [22] [9]. The fluorenylmethoxycarbonyl/trityl protection combination exemplifies this principle, providing complementary reactivity patterns that allow for precise control over deprotection sequences [2] [10].

The orthogonal relationship between fluorenylmethoxycarbonyl and trityl groups stems from their fundamentally different deprotection mechanisms [8] [9]. Fluorenylmethoxycarbonyl removal occurs through base-catalyzed beta-elimination, requiring treatment with secondary amines such as piperidine in polar aprotic solvents [4] [23]. In contrast, trityl deprotection proceeds via acid-catalyzed carbocation formation, typically using trifluoroacetic acid with appropriate scavengers [6] [15].

Deprotection Conditions for Orthogonal Protection Systems

| Protecting Group | Deprotection Reagent | Mechanism | Orthogonality |

|---|---|---|---|

| Fluorenylmethoxycarbonyl (Fmoc) | 20% piperidine in DMF | β-elimination via carbanion | Base-labile |

| Trityl (Trt) | 95% TFA with 1-5% TIS | Carbocation formation | Acid-labile |

| Acetamidomethyl (Acm) | Hg²⁺, Ag⁺, I₂, Tl³⁺ | Metal-mediated oxidation | Oxidation-labile |

| t-Butyl (tBu) | HF(20°C), TFA/DMSO | Acid-catalyzed hydrolysis | Strong acid-labile |

| Diphenylmethyl (Dpm) | TFA, I₂, Tl³⁺ | Acid-catalyzed hydrolysis | Acid-labile |

| 4-Methoxytrityl (Mmt) | 2% TFA in DCM | Selective acid hydrolysis | Mild acid-labile |

The implementation of orthogonal protection schemes in fluorenylmethoxycarbonyl solid-phase peptide synthesis follows a carefully orchestrated sequence [9] [24]. During chain assembly, repetitive fluorenylmethoxycarbonyl deprotection cycles are performed using piperidine, while all trityl-protected cysteine residues remain completely unaffected [11]. This selectivity ensures that thiol groups remain protected throughout the entire synthesis, preventing oxidation, disulfide scrambling, or other unwanted side reactions [12].

Studies demonstrate that the fluorenylmethoxycarbonyl/trityl orthogonal system maintains greater than 99% selectivity under standard synthesis conditions [9] [11]. The trityl group shows remarkable stability to the basic conditions used for fluorenylmethoxycarbonyl removal, with less than 1% trityl loss observed even after prolonged exposure to piperidine solutions [11]. Conversely, fluorenylmethoxycarbonyl groups remain completely intact under the mildly acidic conditions that might cause partial trityl cleavage [9].

The practical advantages of this orthogonal approach extend beyond simple selectivity [25] [26]. The complementary deprotection conditions allow for the synthesis of complex peptides containing multiple cysteine residues with precise control over disulfide bond formation [7] [11]. Researchers can selectively expose specific thiol groups while keeping others protected, enabling the formation of regioselective disulfide bonds through controlled oxidation protocols [27] [7].

Molecular Basis for Protection Efficiency

The exceptional protection efficiency observed with fluorenylmethoxycarbonyl-cysteine(trityl)-OH derives from fundamental molecular characteristics that govern both stability and reactivity patterns [6] [1]. These molecular features operate synergistically to provide robust protection while maintaining the necessary reactivity for controlled deprotection under specific conditions [4] [11].

The molecular basis for fluorenylmethoxycarbonyl protection efficiency centers on the electronic properties of the fluorene ring system [4] [5]. The fluorene moiety functions as a powerful electron-withdrawing group, significantly reducing the basicity and nucleophilicity of the protected amino group [1] [4]. This electronic deactivation prevents unwanted side reactions while maintaining the carbamate bond stability under a wide range of reaction conditions [5].

Computational studies reveal that the fluorenylmethoxycarbonyl deprotection mechanism proceeds through a well-defined two-step process [28] [4]. Initial deprotonation at the 9-position of the fluorene ring creates a stabilized carbanion intermediate, followed by beta-elimination to form dibenzofulvene and release the free amino group [4] [28]. The stability of the carbanion intermediate is crucial for the mild deprotection conditions, as it allows for controlled reaction kinetics under basic conditions [28].

Fluorenylmethoxycarbonyl Deprotection Kinetics with Different Bases

| Base | pKa | Deprotection Rate | Typical Concentration (%) | Side Reactions |

|---|---|---|---|---|

| Piperidine | 11.2 | Fast | 20-30 | DKP formation |

| 4-Methylpiperidine | 10.8 | Fast | 20-30 | Reduced DKP |

| Piperazine | 9.8 | Moderate | 5-10 | Minimal |

| Morpholine | 8.3 | Slow | 10-50 | Minimal |

| Cyclohexylamine | 10.6 | Fast | 50 | None reported |

| Triethylamine | 10.8 | Very slow | 30-50 | Incomplete deprotection |

The trityl group protection efficiency stems from the extraordinary stability of the trityl cation and the thermodynamic favorability of its formation [18] [17]. The triphenylmethyl cation represents one of the most stable carbocationic species known, with resonance stabilization energy estimated at over 30 kcal/mol [17] [29]. This exceptional stability allows for facile thioether bond formation during protection and controlled cleavage during deprotection [15].

Kinetic studies demonstrate that trityl protection occurs rapidly under mild conditions, with reaction completion typically achieved within 30 minutes at room temperature [30] [15]. The high efficiency of trityl protection reflects both the exceptional leaving group ability of chloride ion and the thermodynamic driving force provided by trityl cation stabilization [14] [15]. This combination ensures quantitative protection yields with minimal side product formation [30].

The molecular interactions between the fluorenylmethoxycarbonyl and trityl protecting groups contribute to the overall protection efficiency through conformational effects [6]. The bulky nature of both protecting groups creates favorable steric arrangements that shield reactive sites from unwanted interactions [11]. Molecular modeling studies suggest that the fluorenylmethoxycarbonyl and trityl groups adopt complementary orientations that minimize steric clashes while maximizing protective coverage [6].

Recent investigations into the electronic structure of thiol groups reveal that the molecular basis for efficient thiol protection extends beyond simple steric considerations [31]. The electronic delocalization within aromatic thiol protecting groups significantly influences their reactivity patterns and stability [31]. For trityl-protected thiols, the extensive π-electron system provides additional stabilization through charge distribution, contributing to the overall protection efficiency [16] [31].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant